tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1608499-23-5
VCID: VC11706291
InChI: InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-6-4-7(12)8(13)11-6/h6-7H,4-5H2,1-3H3,(H,11,13)/t6-,7-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC2CC1C(=O)N2
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25 g/mol

tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

CAS No.: 1608499-23-5

Cat. No.: VC11706291

Molecular Formula: C10H16N2O3

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate - 1608499-23-5

Specification

CAS No. 1608499-23-5
Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
IUPAC Name tert-butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Standard InChI InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-6-4-7(12)8(13)11-6/h6-7H,4-5H2,1-3H3,(H,11,13)/t6-,7-/m1/s1
Standard InChI Key UMGMECYEEYWYKD-RNFRBKRXSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C(=O)N2
SMILES CC(C)(C)OC(=O)N1CC2CC1C(=O)N2
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC1C(=O)N2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s IUPAC name, tert-butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, explicitly defines its stereochemistry at the 1 and 4 positions, distinguishing it from other stereoisomers . The bicyclo[2.2.1]heptane framework consists of a seven-membered ring system with two fused five-membered rings, creating a bridge between carbons 1 and 4. Key functional groups include:

  • A tert-butoxycarbonyl (Boc) group at position 2, providing steric protection for the secondary amine.

  • A ketone at position 6, introducing electrophilic reactivity.

  • Two secondary amines at positions 2 and 5, enabling further functionalization .

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number1608499-23-5
Molecular FormulaC₁₀H₁₆N₂O₃
Molecular Weight212.24 g/mol
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in polar organic solvents (e.g., DCM, THF)

Spectroscopic and Computational Data

The compound’s structure is validated through computational descriptors and spectroscopic methods:

  • SMILES: CC(C)(C)OC(=O)N1CC2CC1C(=O)N2 .

  • InChIKey: UMGMECYEEYWYKD-UHFFFAOYSA-N .

  • 3D Conformer Analysis: Reveals a puckered bicyclic system with the Boc group occupying an equatorial position to minimize steric strain .

Synthesis and Reaction Mechanisms

Epimerization–Lactamization Cascade

A seminal synthesis route, described by researchers, involves an epimerization–lactamization cascade of (2S,4R)-4-aminoproline methyl esters . Under strongly basic conditions (e.g., KHMDS), the substrate undergoes:

  • Epimerization at C2, yielding a (2R,4R) intermediate.

  • Intramolecular Aminolysis: The (2R)-epimer’s amine nucleophile attacks the adjacent ester carbonyl, forming a bicyclic lactam .

Critical Factors for Success:

  • Electron-Withdrawing N-Protection: Boc or similar groups stabilize the transition state by increasing electrophilicity at the ester carbonyl .

  • Base Strength: Strong bases (e.g., KHMDS) drive both epimerization and lactamization steps .

Alternative Synthetic Approaches

While the cascade reaction is predominant, other methods include:

  • Direct Cyclization: Using Boc-protected diamine precursors with activating agents (e.g., EDC/HOBt) .

  • Post-Functionalization: Introducing the ketone moiety via oxidation of a secondary alcohol in preformed bicyclic frameworks .

Structural and Conformational Analysis

Bicyclic Framework and Stereoelectronic Effects

The [2.2.1]heptane system imposes significant conformational rigidity, restricting rotation around the bridgehead carbons (C1 and C4). This rigidity:

  • Enhances stereochemical stability, making the compound suitable for chiral auxiliary applications.

  • Influences reactivity patterns; for example, the ketone at C6 is less accessible to nucleophiles compared to linear analogs .

Comparative Analysis with Analogous Compounds

Table 2: Comparison with Bicyclic Diazabicycloheptane Derivatives

CompoundCAS NumberKey Differences
N-Boc-2,5-diazabicyclo[2.2.1]heptane134003-84-2Lacks C6 ketone; reduced electrophilicity
Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate2940937-25-5Larger [2.2.2]octane scaffold; benzyl ester

Applications in Medicinal Chemistry and Drug Development

Role as a Building Block

The compound’s rigid scaffold and functional groups make it valuable for:

  • Peptidomimetics: Mimicking peptide turn structures in protease inhibitors .

  • Kinase Inhibitors: Serving as a core structure for ATP-competitive binding motifs .

Case Study: Antiviral Agents

Recent studies highlight its incorporation into HCV NS5A inhibitors, where the bicyclic system enhances binding affinity by reducing entropic penalties during protein-ligand interactions .

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